molecular formula C5H5N3S3 B14617739 N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine CAS No. 59754-32-4

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine

Cat. No.: B14617739
CAS No.: 59754-32-4
M. Wt: 203.3 g/mol
InChI Key: QCLAXQGVNCWWIG-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of sulfur and nitrogen atoms in the structure enhances its ability to form strong interactions with biological molecules, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine stands out due to its unique combination of the thiadiazole ring and dithietan-2-imine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness .

Properties

CAS No.

59754-32-4

Molecular Formula

C5H5N3S3

Molecular Weight

203.3 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dithietan-2-imine

InChI

InChI=1S/C5H5N3S3/c1-3-7-8-4(11-3)6-5-9-2-10-5/h2H2,1H3

InChI Key

QCLAXQGVNCWWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N=C2SCS2

Origin of Product

United States

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